3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a piperazine ring bearing a difluorobenzoyl group and a pyrazole ring with dimethyl substitutions.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-13-12-14(2)28(25-13)18-7-6-17(23-24-18)26-8-10-27(11-9-26)20(29)19-15(21)4-3-5-16(19)22/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCORMLMPMLSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Common reagents used in these reactions include hydrazine hydrate, difluorobenzoyl chloride, and dimethylpyrazole. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- 3-(4-(2-fluorobenzoyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-(4-(2,6-dichlorobenzoyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
The presence of the difluorobenzoyl group in 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for various applications .
Biological Activity
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, also referred to as T990-3426, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring and a pyridazine moiety. The presence of difluorobenzoyl and dimethylpyrazole groups contributes to its unique pharmacological profile.
While the precise mechanism of action for this compound remains largely unexplored, it is structurally related to other piperazine derivatives known for their diverse biological activities. These include:
- Antiviral : Inhibition of viral replication.
- Antipsychotic : Modulation of neurotransmitter systems.
- Antimicrobial : Activity against various bacterial strains.
- Kinase Inhibition : Potential interaction with kinases such as c-Met, which is implicated in cancer progression.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most effective compounds in these studies demonstrated IC50 values below 5 µM, indicating potent anti-cancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that derivatives similar to T990-3426 may also exhibit significant cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR)
Research into related compounds indicates that specific structural features significantly influence biological activity. For example:
- The presence of halogen substituents on aromatic rings can enhance cytotoxicity.
- The configuration of the piperazine ring plays a crucial role in receptor binding affinity and selectivity.
Pharmacokinetics
The pharmacokinetic profile of T990-3426 has not been extensively characterized; however, its structural characteristics suggest favorable properties for drug development:
- Lipinski's Rule of Five : Preliminary evaluations indicate that the compound adheres to Lipinski's criteria, suggesting good oral bioavailability.
Case Studies
A notable case study involving a structurally similar compound explored its effects on c-Met kinase inhibition. The compound exhibited an IC50 value comparable to Foretinib, a known c-Met inhibitor, indicating potential therapeutic efficacy in treating cancers associated with c-Met overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
